4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one
CAS No.: 110960-48-0
Cat. No.: VC0185820
Molecular Formula: C13H8F8O
Molecular Weight: 332.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110960-48-0 |
|---|---|
| Molecular Formula | C13H8F8O |
| Molecular Weight | 332.19 |
| IUPAC Name | (E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one |
| Standard InChI | InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
| SMILES | C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F |
Introduction
Chemical Structure and Identification
4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one features a molecular structure that combines several key functional groups, creating a compound with unique chemical properties. The backbone consists of a seven-carbon chain (heptane) with a phenyl group attached at position 1, a carbonyl group, a double bond between carbons 2 and 3, and eight fluorine atoms distributed at positions 4, 5, 6, and 7. This arrangement creates a molecule with distinct chemical behavior due to the presence of both aromatic and highly fluorinated regions.
Structural Representation and Identifiers
The compound's identification is facilitated through various chemical identifiers and structural representations that allow for precise chemical communication. These identifiers are essential for database searching, regulatory compliance, and scientific documentation.
Table 1: Chemical Identifiers of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 110960-48-0 |
| IUPAC Name | (E)-4,4,5,5,6,6,7,7-octafluoro-1-phenylhept-2-en-1-one |
| Molecular Formula | C₁₃H₈F₈O |
| Molecular Weight | 332.19 g/mol |
| SMILES Notation | C1=CC=C(C=C1)C(=O)C=CC(C(C(C(F)F)(F)F)(F)F)(F)F |
| Standard InChI | InChI=1S/C13H8F8O/c14-10(15)12(18,19)13(20,21)11(16,17)7-6-9(22)8-4-2-1-3-5-8/h1-7,10H/b7-6+ |
| PubChem Compound ID | 5709401 |
Structural Features
The compound's structure combines several key chemical features that influence its behavior:
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Phenyl Group: Provides aromaticity and potential for π-π interactions
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Carbonyl Functionality: Creates an electrophilic center and potential for hydrogen bonding
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Carbon-Carbon Double Bond: Introduces unsaturation and potential for addition reactions
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Perfluorinated Chain Segment: Imparts unique properties including hydrophobicity, chemical stability, and distinct electronic characteristics
The double bond's trans configuration contributes to the compound's linear structure, potentially affecting its physical properties such as boiling point and molecular packing. The presence of multiple fluorine atoms significantly influences electron distribution throughout the molecule, creating a unique electronic environment that distinguishes this compound from its non-fluorinated analogs.
Physicochemical Properties
The physicochemical properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one are significantly influenced by its unique molecular structure, particularly the presence of multiple fluorine atoms. These properties determine its behavior in different chemical environments and its potential applications.
Physical Properties
While empirical data on specific physical properties is limited in the available literature, theoretical predictions based on similar fluorinated compounds suggest several key characteristics:
Table 2: Physical Properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one
The high fluorine content is expected to impart significant hydrophobicity while potentially enhancing lipophobicity as well, creating a compound with unique solubility characteristics. This amphiphobic nature (both hydrophobic and lipophobic) is a characteristic feature of heavily fluorinated organic compounds.
Chemical Properties
The chemical properties of 4,4,5,5,6,6,7,7-Octafluoro-1-phenylhept-2-en-1-one are governed by its functional groups and the electronic effects of the fluorine atoms:
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Carbonyl Reactivity: The compound features a ketone functional group that can participate in typical carbonyl reactions, though its reactivity may be modified by the electron-withdrawing effects of nearby fluorine atoms.
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Alkene Functionality: The carbon-carbon double bond provides a site for addition reactions, although the presence of the perfluorinated segment may influence reaction rates and selectivity.
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Chemical Stability: The perfluorinated portion typically confers enhanced thermal and chemical stability compared to non-fluorinated analogs.
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Electronic Effects: The highly electronegative fluorine atoms create a unique electronic environment that influences reaction pathways and intermolecular interactions.
The combination of these properties creates a compound with potential applications in environments requiring chemical stability alongside specific reactivity patterns.
Synthesis and Production Methods
Production Considerations
Manufacturing this compound at scale would require consideration of:
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Starting Materials: Availability and cost of fluorinated precursors
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Safety Protocols: Handling procedures for fluorinated reagents, which can present specific hazards
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Purification Methods: Techniques for ensuring high purity, potentially including specialized distillation or chromatography
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Quality Control: Analytical methods for verifying structure and purity
The production of highly fluorinated compounds often involves specialized equipment and expertise due to the unique handling requirements of fluorinated materials.
| Structural Feature | Functional Contribution | Potential Application Impact |
|---|---|---|
| Phenyl Group | Aromaticity, π-π interactions | Enhances interaction with aromatic systems; potential for UV absorption |
| Carbonyl Group | Hydrogen bonding, electrophilicity | Reactivity center; potential coordination site in catalytic applications |
| Carbon-Carbon Double Bond | Unsaturation, potential for addition reactions | Reactive site for further functionalization or polymerization |
| Fluorinated Chain | Chemical/thermal stability, hydrophobicity | Contributes to stability in harsh environments; surface activity |
The combination of these features creates a multifunctional molecule with potential applications across several technological domains.
Research Status and Future Directions
Future Research Directions
Several promising research directions could enhance understanding of this compound and expand its applications:
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Comprehensive Characterization: Detailed investigation of physical properties, spectroscopic features, and behavior under varying conditions would establish fundamental knowledge.
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Reactivity Studies: Systematic exploration of chemical reactivity patterns, particularly focusing on the interplay between the carbonyl functionality, double bond, and fluorinated segment.
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Structure-Property Relationships: Comparative studies with related compounds containing varying degrees of fluorination could illuminate how the fluorine content influences properties.
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Application Development: Investigation of specific applications in materials science, surface chemistry, or as synthetic building blocks.
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Computational Studies: Theoretical investigations of electronic structure, conformational preferences, and reactivity patterns could guide experimental work.
These research directions would address current knowledge gaps and potentially identify novel applications for this interesting fluorinated compound.
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